(S,R,S)-AHPC-C10-NHBoc

PROTAC Linker Length Ternary Complex

Researchers and procurement managers require precise VHL-linker conjugates with validated linker length and protecting group strategy to avoid failed ternary complex formation. (S,R,S)-AHPC-C10-NHBoc provides: - C10 alkyl chain (rigid, hydrophobic spacer; calc. LogP 6.7 for enhanced permeability) - Boc-protected amine enabling controlled, multi-step conjugation - Direct SAR tool for comparing C3/C6/PEG linkers in BET-PROTAC optimization ≥98% purity. Stocked for immediate R&D supply.

Molecular Formula C38H59N5O6S
Molecular Weight 714.0 g/mol
Cat. No. B12405007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-C10-NHBoc
Molecular FormulaC38H59N5O6S
Molecular Weight714.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)OC(C)(C)C)O
InChIInChI=1S/C38H59N5O6S/c1-26-32(50-25-41-26)28-19-17-27(18-20-28)23-40-34(46)30-22-29(44)24-43(30)35(47)33(37(2,3)4)42-31(45)16-14-12-10-8-9-11-13-15-21-39-36(48)49-38(5,6)7/h17-20,25,29-30,33,44H,8-16,21-24H2,1-7H3,(H,39,48)(H,40,46)(H,42,45)/t29-,30+,33-/m1/s1
InChIKeyFQBQNOYAEJYLSV-YLJHYDRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-C10-NHBoc: VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Development


(S,R,S)-AHPC-C10-NHBoc is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a C10 alkyl linker terminated with a Boc-protected amine [1]. This compound serves as a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs), specifically for applications targeting BET proteins . The VHL ligand recruits the E3 ubiquitin ligase complex, while the linker provides the necessary spatial separation for ternary complex formation, and the Boc-protected amine allows for controlled conjugation to target protein ligands after deprotection .

Build VHL-based PROTACs targeting BET proteins
Linker C10 alkyl spacer (~12-bond effective length)
Handle Boc-protected amine for controlled conjugation

Why Generic Substitution of (S,R,S)-AHPC-C10-NHBoc Is Not Feasible in PROTAC Synthesis


In PROTAC development, even minor alterations in linker length, composition, or terminal functionality can dramatically affect ternary complex formation, cellular permeability, and degradation efficiency . The linker unit influences the physicochemical and pharmacokinetic properties of PROTACs, as well as the properties of ternary complexes, impacting degradation activity in cells and in vivo [1]. Therefore, substituting (S,R,S)-AHPC-C10-NHBoc with a generic analog—whether differing in linker length (e.g., C3, C6), composition (e.g., PEG), or terminal group (e.g., free amine vs. Boc-protected)—is not a viable strategy without full re-optimization of the PROTAC molecule [2]. The specific combination of a C10 alkyl chain and a Boc-protected amine defines a unique set of properties that must be quantitatively evaluated against alternatives.

Linker length mismatch
C3 or C6 analogs may not span the required distance for ternary complex formation; reported effective linker length matters.
Free amine vs. Boc protection
Using (S,R,S)-AHPC-C10-NH2 removes synthetic flexibility; the Boc group allows staged deprotection in multi-step workflows.
Stereochemical sensitivity
Even linker stereochemistry changes (e.g., cis/trans) can alter VHL binding; the (S,R,S)-AHPC configuration is not trivially replaceable.

Quantitative Evidence for Selecting (S,R,S)-AHPC-C10-NHBoc over Alternatives


Linker Length: C10 Alkyl Chain Provides a 12-Carbon Effective Length

The effective linker length of (S,R,S)-AHPC-C10-NHBoc is approximately 12 carbon-carbon bonds, including the amide and carbamate moieties. This length falls within the optimal range of 12 to over 20 carbons recommended for PROTAC linkers to facilitate productive ternary complex formation . In contrast, shorter alkyl linkers (e.g., C3, C6) may not span the required distance between the VHL E3 ligase and the target protein, potentially reducing degradation efficiency [1]. This length is a critical design parameter that cannot be assumed to be interchangeable with other AHPC-linker conjugates.

Linker Length
Class-level inference
~12 carbon-carbon bonds
Effective length within reported optimal range for ternary complex geometry
C10 alkyl chain plus amide/carbamate; compare to ~8 (C6) and ~5 (C3)
PROTAC Linker Length Ternary Complex

Terminal Functionality: Boc-Protected Amine Enables Controlled Conjugation

(S,R,S)-AHPC-C10-NHBoc features a Boc (tert-butoxycarbonyl) protected primary amine. This protection strategy is essential for multi-step PROTAC synthesis, as it prevents premature reaction of the amine during linker attachment to the target ligand [1]. In contrast, analogs such as (S,R,S)-AHPC-C10-NH2 bear a free amine, which requires immediate use or additional protection steps, potentially complicating synthetic workflows and reducing overall yield . The Boc group can be selectively removed under mild acidic conditions, offering precise control over the conjugation step .

Terminal Functionality
Cross-study comparable
Boc-protected amine vs. free amine
Supports staged conjugation; free amine analogs require immediate use or extra protection
Boc removable under mild acidic conditions
PROTAC Conjugation Boc Protection

Physicochemical Profile: High LogP of 6.7 Indicates Strong Lipophilicity

(S,R,S)-AHPC-C10-NHBoc exhibits a calculated LogP value of 6.7 , indicating high lipophilicity. This is a direct consequence of the C10 alkyl linker, which is more hydrophobic than shorter alkyl linkers or PEG-based linkers. For comparison, (S,R,S)-AHPC-C10-NH2 has a LogP of 5.1 . The increased lipophilicity of (S,R,S)-AHPC-C10-NHBoc, due to the Boc group, may influence membrane permeability and solubility, factors that are critical for the cellular activity of the final PROTAC [1].

Lipophilicity (LogP)
Cross-study comparable
6.7 (vs. 5.1 for free amine analog)
Higher LogP may affect membrane permeability and solubility profile
ΔLogP = +1.6; calculated value
Lipophilicity LogP Drug-like Properties

Structural Basis: Linker Stereochemistry and Rigidity Modulate VHL Binding Affinity

While direct binding data for (S,R,S)-AHPC-C10-NHBoc is not available, high-resolution crystal structures of related VHL-ligand-linker conjugates demonstrate that subtle stereochemical alterations within the linker can significantly impact VHL binding affinity and ternary complex formation [1]. Studies on molecular matched pairs show that trans-cyclohexyl linkers exhibit consistently weaker VHL-binding affinity compared to their cis- counterparts, due to a rigid stick-out conformation versus a folded-back conformation [2]. The (S,R,S)-stereochemistry of the AHPC ligand is therefore a fixed parameter that cannot be altered without risking a substantial change in binding properties.

Stereochemistry & Rigidity
Class-level inference
Cis/trans linker conformations modulate VHL affinity
(S,R,S)-AHPC stereochemistry is a fixed parameter; alteration risks binding change
Based on matched-pair crystallography studies; trans linkers show weaker affinity
Stereochemistry Linker Rigidity VHL Binding

Primary Research Applications for (S,R,S)-AHPC-C10-NHBoc Based on Quantitative Evidence


PROTAC Synthesis Requiring a C10 Alkyl Linker for Optimal Ternary Complex Formation

This compound is ideally suited for the synthesis of BET-targeting PROTACs where a linker length of approximately 12 carbons is predicted to be optimal for productive ternary complex formation . The C10 alkyl chain provides a rigid, hydrophobic spacer that is distinct from flexible PEG linkers [1].

Multi-Step Synthetic Workflows Requiring Protected Amine Functionality

The Boc-protected amine of (S,R,S)-AHPC-C10-NHBoc is critical for complex, multi-step PROTAC syntheses where the timing of conjugation to the target ligand must be strictly controlled . This is particularly valuable in library synthesis where diverse warheads are coupled to a common VHL-ligand-linker intermediate [1].

PROTAC Development Targeting Intracellular Proteins Where High Lipophilicity is Advantageous

The high calculated LogP (6.7) of (S,R,S)-AHPC-C10-NHBoc suggests that the resulting PROTACs may exhibit enhanced cell permeability, which is beneficial for targeting intracellular proteins . This property is directly tied to the hydrophobic C10 alkyl linker and the Boc protecting group [1].

Structure-Activity Relationship (SAR) Studies of VHL-Based PROTACs

This compound serves as a specific tool for exploring the impact of linker length on PROTAC activity. By comparing PROTACs synthesized with (S,R,S)-AHPC-C10-NHBoc to those made with shorter (C3, C6) or PEG-based linkers, researchers can establish SAR for ternary complex formation and degradation efficiency .

Application
Selection Property
Validation Focus
BET-targeting PROTAC synthesis
C10 alkyl linker (~12-bond effective length)
Ternary complex formation geometry
Multi-step PROTAC library assembly
Boc-protected amine for timed conjugation
Deprotection efficiency and intermediate stability
Intracellular protein targeting research
High calculated lipophilicity (LogP 6.7)
Cell permeability and solubility profiling
Linker SAR studies of VHL-based PROTACs
Distinct C10 spacer vs. C3/C6/PEG analogs
Degradation efficiency and ternary complex stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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